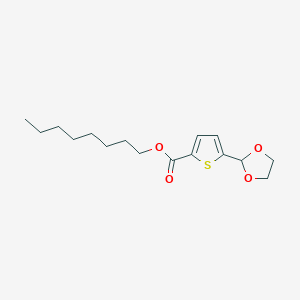
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid
Overview
Description
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.23 . It is a specialty product often used in proteomics research .
Molecular Structure Analysis
The InChI code for 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is 1S/C11H12N2O4/c14-11(15)9-7-8(13(16)17)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) .Physical And Chemical Properties Analysis
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is a powder that is stored at room temperature . It has a melting point of 222-226°C .Scientific Research Applications
Structural Chemistry and Coordination Polymers
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid derivatives play a significant role in the development of coordination polymers and complexes. Studies have revealed various complexes with unique structural characteristics. For instance, a cobalt(II) complex was developed with a triclinic system and an octahedral geometry, showcasing an interesting two-dimensional network structure. This complex exhibited considerable thermal stability up to 420°C (Ma, Guo, & Qin, 2014). Similarly, a series of novel coordination polymers were synthesized, demonstrating versatile coordination abilities and varying architectures such as 0D mononuclear molecules, 1D chain structures, and 2D network layers, indicating the structural diversity and potential applications of these compounds (Du et al., 2016).
Crystallography and Hydrogen-Bonding
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid derivatives also show prominence in crystallography, particularly in studying hydrogen-bonded co-crystal structures. A study reported the co-crystallization of benzoic acid with l-proline, forming a non-centrosymmetric crystal containing a typically centrosymmetric component in a chiral space group, revealing intricate hydrogen-bonded networks (Chesna et al., 2017).
Organocatalysis
In the realm of organocatalysis, 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid derivatives have been identified as effective catalysts. For example, 5-Pyrrolidin-2-yltetrazole demonstrated its versatility as an organocatalyst for the asymmetric conjugate addition of nitroalkanes to enones, highlighting the potential of these compounds in facilitating significant chemical transformations (Mitchell et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-nitro-5-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)9-7-8(12-5-1-2-6-12)3-4-10(9)13(16)17/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUUYCCKQBKIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)
![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)